8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
CAS No.: 861236-55-7
Cat. No.: VC2907751
Molecular Formula: C16H10ClNO3
Molecular Weight: 299.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861236-55-7 |
|---|---|
| Molecular Formula | C16H10ClNO3 |
| Molecular Weight | 299.71 g/mol |
| IUPAC Name | 8-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H10ClNO3/c17-13-3-1-2-11-12(16(20)21)8-14(18-15(11)13)9-4-6-10(19)7-5-9/h1-8,19H,(H,20,21) |
| Standard InChI Key | VQWCJKMPDARDGI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O |
Introduction
8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound with a complex molecular structure, incorporating both quinoline and phenyl rings. This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features and potential biological activities.
Synthesis and Availability
As for availability, this compound is listed by several suppliers, such as Matrix Scientific and Cymit Quimica, although Cymit Quimica indicates that it is currently discontinued . Avantor (formerly VWR) also lists this compound, with specific product codes and pricing information available upon request .
Biological and Pharmacological Activities
While specific biological activities of 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid are not extensively documented, compounds with similar structures often exhibit antimicrobial, antiviral, or anticancer properties due to their ability to interact with biological targets such as enzymes or DNA.
Safety and Handling
Given its classification as an irritant, handling 8-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid requires appropriate protective measures, including gloves and safety goggles. Detailed safety data sheets (SDS) are typically available from suppliers for specific handling and disposal guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume